molecular formula C5H11NO2S B3342981 2-Hydroxy-4-(methylsulfanyl)butanamide CAS No. 49540-21-8

2-Hydroxy-4-(methylsulfanyl)butanamide

Cat. No.: B3342981
CAS No.: 49540-21-8
M. Wt: 149.21 g/mol
InChI Key: INTUDBWOILOBCE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfanyl)butanamide is an organic compound with the molecular formula C5H11NO2S It is a derivative of butanamide, featuring a hydroxy group at the second carbon and a methylsulfanyl group at the fourth carbon

Mechanism of Action

Target of Action

It is known that this compound is a natural precursor in methionine biosynthesis , suggesting that it may interact with enzymes involved in this pathway.

Mode of Action

Given its role as a precursor in methionine biosynthesis , it can be inferred that it may be metabolized into methionine, an essential amino acid, in the body.

Biochemical Pathways

2-Hydroxy-4-(methylsulfanyl)butanamide is involved in the biosynthesis of methionine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The downstream effects of this pathway include the production of proteins, the regulation of gene expression, and the maintenance of cellular health.

Pharmacokinetics

As a precursor in methionine biosynthesis , it is likely to be absorbed and distributed in the body where it is metabolized into methionine. The bioavailability of this compound would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in methionine biosynthesis . By contributing to the production of methionine, it supports protein synthesis, gene regulation, and cellular health.

Safety and Hazards

The compound has been classified as potentially hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

2-Hydroxy-4-(methylsulfanyl)butanamide, as a natural precursor in methionine biosynthesis, has been used on an industrial scale as a supplement to animal feeds to boost methionine production . This suggests potential future directions in the optimization of animal feed supplements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-4-(methylsulfanyl)butanoic acid with ammonia or an amine under appropriate conditions. The reaction typically proceeds as follows:

    Starting Material: 2-Hydroxy-4-(methylsulfanyl)butanoic acid.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is carried out under controlled temperature and pressure to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-Keto-4-(methylsulfanyl)butanamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of derivatives with different functional groups replacing the methylsulfanyl group.

Scientific Research Applications

2-Hydroxy-4-(methylsulfanyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: A precursor in the synthesis of 2-Hydroxy-4-(methylsulfanyl)butanamide.

    2-Hydroxy-4-(ethylsulfanyl)butanamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    2-Hydroxy-4-(methylsulfanyl)butanal: An aldehyde derivative with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its hydroxy and methylsulfanyl groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTUDBWOILOBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437963
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49540-21-8
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A further aspect of the present invention is directed to a process for the preparation of salts of 2-hydroxy-4-(methylthio)-butanoic acid from 2-hydroxy-4-(methylthio)-butanenitrile. 2-Hydroxy-4-(methylthio)-butanenitrile is enzymatically hydrated to form 2-hydroxy-4-(methylthio)-butaneamide, and the resulting 2-hydroxy-4-(methylthio)-butaneamide is hydrolyzed in a basic solution to form a salt of 2-hydroxy-4-(methylthio)-butanoic acid.
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Synthesis routes and methods II

Procedure details

A process as set forth in claim 1 wherein 2-hydroxy-4-methylthiobutanenitrile is hydrolyzed in the presence of sulfuric acid to produce an intermediate hydrolyzate comprising 2-hydroxy-4-(methylthio)butanamide; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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